Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester typically involves multiple steps. The starting materials often include 2,5-dimethoxyaniline and trifluoroacetic anhydride. The reaction conditions usually require a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction proceeds through a series of steps including acylation, esterification, and amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester can undergo various types of chemical reactions including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s potential as a biochemical probe is being explored. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological processes at the molecular level.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. Its applications range from the manufacture of pharmaceuticals to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, ethyl ester
- Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, butyl ester
Uniqueness
The uniqueness of propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester lies in its specific combination of functional groups. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14F6N2O5 |
---|---|
Molecular Weight |
404.26 g/mol |
IUPAC Name |
methyl 2-(2,5-dimethoxyanilino)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C14H14F6N2O5/c1-25-7-4-5-9(26-2)8(6-7)21-12(11(24)27-3,14(18,19)20)22-10(23)13(15,16)17/h4-6,21H,1-3H3,(H,22,23) |
InChI Key |
CGILOFDIAOOJKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.